molecular formula C22H24ClF5N6O5 B1245207 Cevipabulin succinate anhydrous CAS No. 852954-80-4

Cevipabulin succinate anhydrous

Cat. No.: B1245207
CAS No.: 852954-80-4
M. Wt: 582.9 g/mol
InChI Key: OVAKAPOZRCLUHN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cevipabulin Succinate is the succinate salt form of cevipabulin, a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin binds at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. This stabilizes tubulin and prevents microtubule disassembly. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.

Properties

CAS No.

852954-80-4

Molecular Formula

C22H24ClF5N6O5

Molecular Weight

582.9 g/mol

IUPAC Name

butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H18ClF5N6O.C4H6O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1

InChI Key

OVAKAPOZRCLUHN-FVGYRXGTSA-N

SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

Key on ui other cas no.

852954-80-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevipabulin succinate anhydrous
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Cevipabulin succinate anhydrous
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Cevipabulin succinate anhydrous
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Cevipabulin succinate anhydrous
Reactant of Route 5
Cevipabulin succinate anhydrous
Reactant of Route 6
Cevipabulin succinate anhydrous

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